1-(5-Amino-2-chlorophenyl)ethanone
Overview
Description
1-(5-Amino-2-chlorophenyl)ethanone is an organic compound with the molecular formula C8H8ClNO It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the 5-position and a chlorine atom at the 2-position
Mechanism of Action
Target of Action
The primary targets of 1-(5-Amino-2-chlorophenyl)ethanone are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the compound contains an amino group and a chlorophenyl group, which may interact with various biological targets .
Biochemical Pathways
Given the presence of an amino group and a chlorophenyl group, it is possible that this compound could interact with a variety of biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a dark place, sealed and dry, at a temperature between 2-8°c . These properties may influence its bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by light, hence the recommendation to store it in a dark place . Additionally, the compound’s efficacy and action may be influenced by the pH and temperature of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-chlorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloroaniline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C6H4ClNH2} + \text{CH3COCl} \xrightarrow{\text{AlCl3}} \text{C8H8ClNO} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess acetyl chloride and careful control of temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-2-chlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of 1-(5-amino-2-chlorophenyl)ethanoic acid.
Reduction: Formation of 1-(5-amino-2-chlorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Amino-2-chlorophenyl)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 1-(2-Amino-5-chlorophenyl)ethanone
- 1-(4-Amino-2-chlorophenyl)ethanone
- 1-(3-Amino-2-chlorophenyl)ethanone
Comparison: 1-(5-Amino-2-chlorophenyl)ethanone is unique due to the specific positioning of the amino and chloro groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers.
Properties
IUPAC Name |
1-(5-amino-2-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXIFGBYOCETDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363558 | |
Record name | 1-(5-amino-2-chlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99914-14-4 | |
Record name | 1-(5-amino-2-chlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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